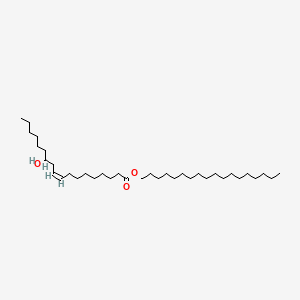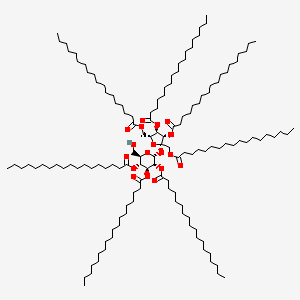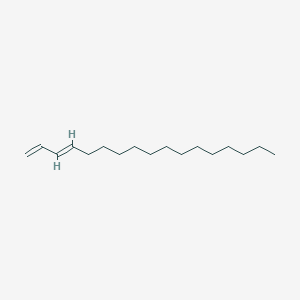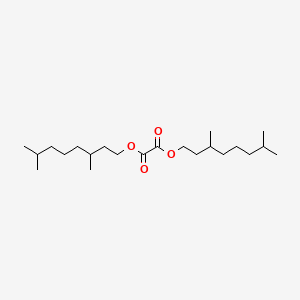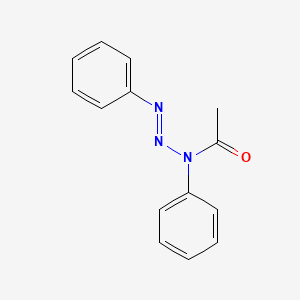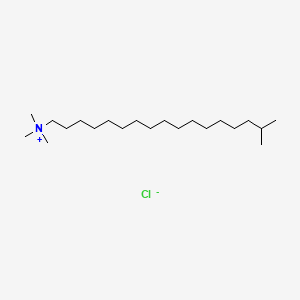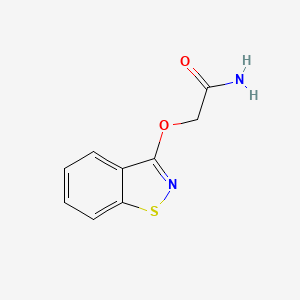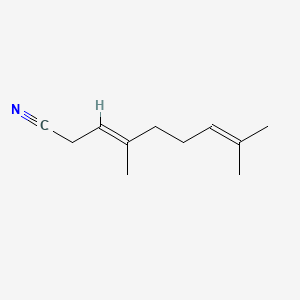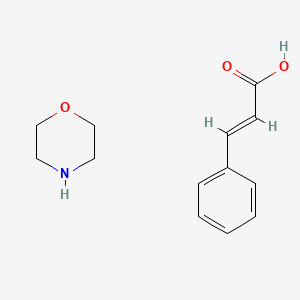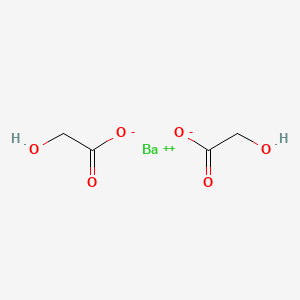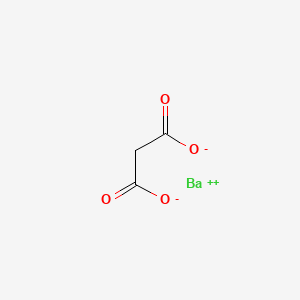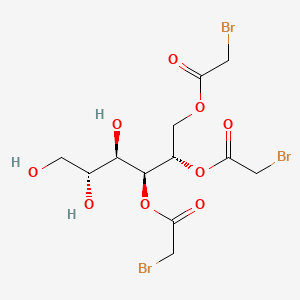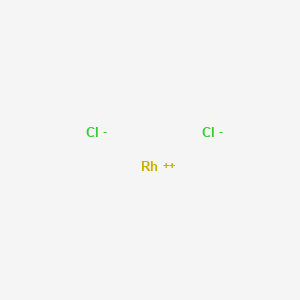
Rhodium chloride (RhCl2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium chloride, with the chemical formula RhCl2, is an inorganic compound that is part of the platinum group metals. It is known for its red-brown color and is typically used in various chemical reactions and industrial applications due to its unique properties. Rhodium chloride is often used as a precursor to other rhodium compounds and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium chloride can be synthesized through the reaction of rhodium metal with chlorine gas at elevated temperatures. The reaction typically occurs at temperatures between 200°C and 300°C. The resulting product is a red-brown solid that can be further purified by recrystallization from hydrochloric acid solutions .
Industrial Production Methods: In industrial settings, rhodium chloride is produced by the chlorination of rhodium sponge. The process involves passing chlorine gas over rhodium sponge at high temperatures, resulting in the formation of rhodium chloride. This method is efficient and allows for the large-scale production of rhodium chloride .
Chemical Reactions Analysis
Types of Reactions: Rhodium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with a wide range of ligands, making it a versatile compound in coordination chemistry .
Common Reagents and Conditions:
Oxidation: Rhodium chloride can be oxidized to form higher oxidation state compounds, such as rhodium trichloride.
Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride to form rhodium metal or lower oxidation state rhodium compounds.
Major Products Formed:
- Rhodium trichloride (RhCl3)
- Rhodium acetylacetonate
- Pentamminerhodium chloride
Scientific Research Applications
Rhodium chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. Rhodium chloride is also used in the preparation of other rhodium complexes that are valuable in homogeneous catalysis .
- Biology and Medicine: Rhodium chloride complexes have been studied for their potential anticancer properties. They have shown cytotoxic activity against various cancer cell lines and are being explored as potential chemotherapeutic agents .
- Industry: In the industrial sector, rhodium chloride is used in the production of catalytic converters for automobiles, which help reduce harmful emissions. It is also used in the electroplating industry to provide a corrosion-resistant coating on metals .
Mechanism of Action
The mechanism of action of rhodium chloride involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, leading to changes in cellular processes. For example, rhodium chloride complexes have been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP), which are key components of the apoptotic pathway .
Comparison with Similar Compounds
Rhodium chloride can be compared with other similar compounds such as:
- Rhodium trichloride (RhCl3): Unlike rhodium chloride, rhodium trichloride is a higher oxidation state compound and is often used in different catalytic applications.
- Cobalt chloride (CoCl2): Cobalt chloride is another transition metal chloride but has different chemical properties and applications compared to rhodium chloride.
- Iridium chloride (IrCl3): Iridium chloride is similar to rhodium chloride in terms of its use in catalysis, but it has distinct chemical behavior and reactivity .
Rhodium chloride stands out due to its unique catalytic properties and its ability to form a wide range of complexes, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
13783-12-5 |
|---|---|
Molecular Formula |
Cl2Rh |
Molecular Weight |
173.81 g/mol |
IUPAC Name |
rhodium(2+);dichloride |
InChI |
InChI=1S/2ClH.Rh/h2*1H;/q;;+2/p-2 |
InChI Key |
UOPIRNHVGHLLDZ-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


